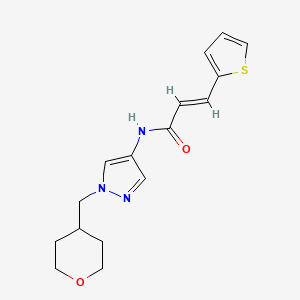![molecular formula C17H16N4O2 B2646253 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol CAS No. 2380061-71-0](/img/structure/B2646253.png)
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PDPBE, and it is a potent inhibitor of a protein called cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation.
作用机制
PDPBE inhibits CDK4 by binding to the active site of the protein, which prevents the protein from phosphorylating its downstream targets. This leads to cell cycle arrest and prevents the proliferation of cancer cells. PDPBE has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PDPBE has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, PDPBE has also been shown to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases. PDPBE has also been shown to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using PDPBE in lab experiments is its specificity for CDK4. This allows researchers to selectively inhibit CDK4 activity without affecting other proteins in the cell cycle pathway. However, one of the limitations of using PDPBE in lab experiments is its low solubility, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on PDPBE. One area of research is the development of more potent and selective CDK4 inhibitors. Another area of research is the identification of biomarkers that can predict the response to CDK4 inhibitors in cancer patients. Additionally, PDPBE and other CDK4 inhibitors are being studied for their potential applications in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Finally, PDPBE and other CDK4 inhibitors are being studied for their potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
合成方法
The synthesis of PDPBE involves several steps, including the preparation of intermediates and the final coupling reaction. The first step involves the preparation of 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylic acid, which is then converted to its corresponding acid chloride. The second intermediate, 2,3-dihydro-1-benzofuran-5-carboxylic acid, is also prepared and converted to its corresponding acid chloride. The final coupling reaction involves the condensation of the two acid chlorides with 2-aminoethanol to yield PDPBE.
科学研究应用
PDPBE has been extensively studied for its potential applications in scientific research. One of the most promising applications of PDPBE is in the treatment of cancer. CDK4 is overexpressed in many types of cancer, and inhibiting its activity can prevent the proliferation of cancer cells. PDPBE has been shown to be a potent inhibitor of CDK4, and it has demonstrated efficacy in preclinical studies of various types of cancer.
属性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-14(11-3-4-15-12(8-11)5-7-23-15)9-19-17-13-2-1-6-18-16(13)20-10-21-17/h1-4,6,8,10,14,22H,5,7,9H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLSXMNNSHLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC3=NC=NC4=C3C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

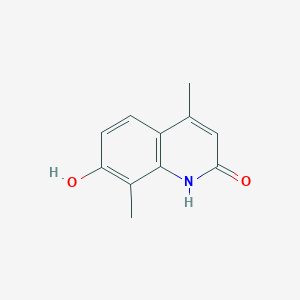
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646173.png)
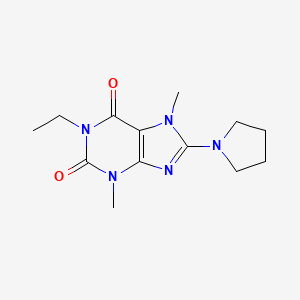
![2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2646176.png)
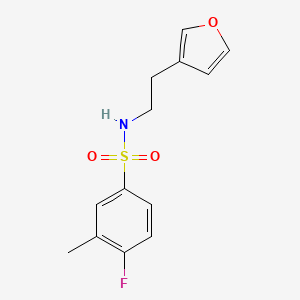

![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)
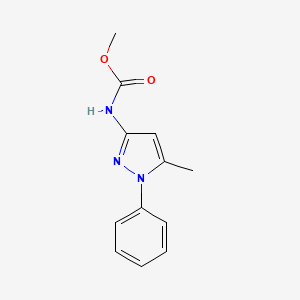
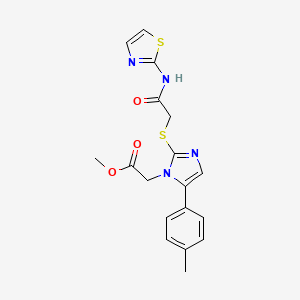
![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)
![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2646186.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2646187.png)
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
